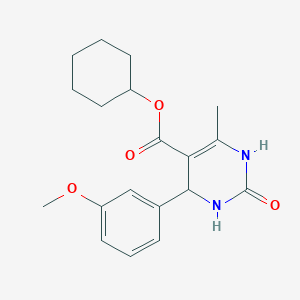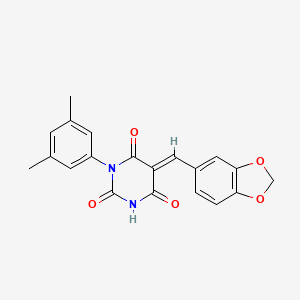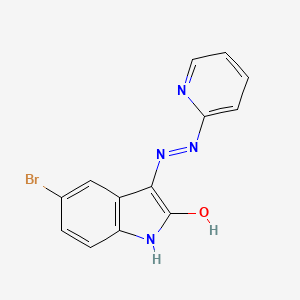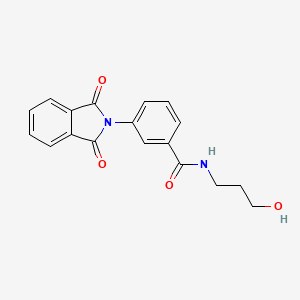![molecular formula C19H23ClO3 B5022004 2-chloro-5-[3-(2-methoxy-4-methylphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B5022004.png)
2-chloro-5-[3-(2-methoxy-4-methylphenoxy)propoxy]-1,3-dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-5-[3-(2-methoxy-4-methylphenoxy)propoxy]-1,3-dimethylbenzene is a chemical compound that belongs to the family of beta-blockers. It is also known as carvedilol, and it is commonly used as a medication to treat hypertension, heart failure, and angina. Carvedilol works by blocking the beta-adrenergic receptors in the heart and blood vessels, which leads to a decrease in heart rate and blood pressure.
Wirkmechanismus
Carvedilol works by blocking the beta-adrenergic receptors in the heart and blood vessels. Beta-adrenergic receptors are responsible for the activation of the sympathetic nervous system, which leads to an increase in heart rate and blood pressure. By blocking these receptors, carvedilol decreases heart rate and blood pressure, which reduces the workload on the heart and improves its function. Carvedilol also has alpha-adrenergic blocking activity, which further enhances its antihypertensive effects.
Biochemical and Physiological Effects:
Carvedilol has several biochemical and physiological effects. It decreases heart rate, blood pressure, and myocardial oxygen demand, which leads to a reduction in the risk of cardiovascular events. It also improves left ventricular function and reduces the incidence of heart failure. Carvedilol has been shown to have antioxidant properties, which protect against oxidative stress-induced damage. It also has anti-inflammatory effects, which may contribute to its therapeutic benefits.
Vorteile Und Einschränkungen Für Laborexperimente
Carvedilol has several advantages for lab experiments. It is readily available and relatively inexpensive. It has well-established pharmacological properties, which make it a useful tool for studying cardiovascular physiology and pathophysiology. However, carvedilol has several limitations. It has a short half-life and is rapidly metabolized, which makes it difficult to maintain a stable concentration in vitro. It also has poor solubility in water, which limits its use in some experimental settings.
Zukünftige Richtungen
There are several future directions for the research on carvedilol. One area of interest is the development of novel formulations that improve its solubility and bioavailability. Another area of interest is the investigation of its potential use in the treatment of other diseases, such as diabetes and neurodegenerative disorders. The antioxidant and anti-inflammatory properties of carvedilol also warrant further investigation. Finally, the identification of novel targets and mechanisms of action for carvedilol may lead to the development of new therapeutic applications.
Synthesemethoden
The synthesis of carvedilol involves several chemical reactions. The starting material is 3-(2-methoxy-4-methylphenoxy)propanol, which is reacted with 2-chloro-1,3-dimethylbenzene in the presence of a strong acid catalyst to form 2-chloro-5-[3-(2-methoxy-4-methylphenoxy)propoxy]-1,3-dimethylbenzene. The final product is obtained by purifying the crude product through recrystallization.
Wissenschaftliche Forschungsanwendungen
Carvedilol has been extensively studied for its therapeutic applications in the treatment of hypertension, heart failure, and angina. It has also been investigated for its potential use in the treatment of other cardiovascular diseases, such as arrhythmias and myocardial infarction. In addition, carvedilol has been shown to have antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases, such as diabetes and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2-chloro-5-[3-(2-methoxy-4-methylphenoxy)propoxy]-1,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClO3/c1-13-6-7-17(18(10-13)21-4)23-9-5-8-22-16-11-14(2)19(20)15(3)12-16/h6-7,10-12H,5,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBGLTWUEGYREN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=CC(=C(C(=C2)C)Cl)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methoxybenzyl)-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B5021921.png)

![3-(3-chlorophenyl)-5-(4-ethylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5021932.png)
![N-(4-bromophenyl)-N'-{2-[4-(3-fluorobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5021941.png)
![N-({[2-(dimethylamino)ethyl]amino}carbonothioyl)benzamide](/img/structure/B5021945.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-nitrophenyl)butanamide](/img/structure/B5021964.png)

![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}nicotinamide](/img/structure/B5021978.png)

![N-(2-furylmethyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5021993.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5021994.png)

![1-[(4-methylphenoxy)acetyl]-4-(3-pyridinylmethyl)piperazine oxalate](/img/structure/B5022003.png)
![N-[1-methyl-2-(methylamino)-2-oxoethyl]-1-adamantanecarboxamide](/img/structure/B5022011.png)